molecular formula C17H13Br2N3O3 B3744184 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

Cat. No.: B3744184
M. Wt: 467.1 g/mol
InChI Key: LIOCXZJPDSLHPV-UHFFFAOYSA-N
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Description

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with bromine atoms and a methyl group, linked to an indole derivative through an iminoacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.

    Phenoxy Formation: The brominated product is then reacted with an appropriate reagent to form the phenoxy group.

    Indole Derivative Synthesis:

    Coupling Reaction: The phenoxy compound and the indole derivative are coupled through an iminoacetamide linkage under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atoms.

Scientific Research Applications

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichloro-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide: Similar structure but with chlorine atoms instead of bromine.

    2-(2,6-difluoro-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide: Fluorine atoms replace the bromine atoms.

    2-(2,6-diiodo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide: Iodine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different halogen substitutions.

Properties

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N3O3/c1-9-6-11(18)16(12(19)7-9)25-8-14(23)21-22-15-10-4-2-3-5-13(10)20-17(15)24/h2-7,20,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOCXZJPDSLHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Reactant of Route 3
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Reactant of Route 4
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Reactant of Route 5
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Reactant of Route 6
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

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